molecular formula C8H6Br2O2 B12978699 2-Bromo-2-(4-bromophenyl)acetic acid

2-Bromo-2-(4-bromophenyl)acetic acid

Cat. No.: B12978699
M. Wt: 293.94 g/mol
InChI Key: AFORTQUBOHDILI-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-2-(4-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine in the presence of a catalyst such as mercuric oxide. This reaction yields a mixture of 2- and 4-bromo isomers, which can be separated by fractional crystallization .

Industrial Production Methods: On an industrial scale, the compound can be synthesized by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-(4-bromophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding phenylacetic acid derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: 2-(4-bromophenyl)acetic acid.

    Reduction: Phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2-(4-bromophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2-(4-bromophenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dual bromine substitution enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

2-bromo-2-(4-bromophenyl)acetic acid

InChI

InChI=1S/C8H6Br2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12)

InChI Key

AFORTQUBOHDILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)Br

Origin of Product

United States

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